molecular formula C19H16FN5O5S B10833400 Epoxysuccinate derivative 9

Epoxysuccinate derivative 9

Cat. No.: B10833400
M. Wt: 445.4 g/mol
InChI Key: LWEKDSQGUMPMSP-NWANDNLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epoxysuccinate derivative 9 is a compound derived from epoxysuccinic acid, which is known for its applications in various biochemical and industrial processes. This compound is particularly significant due to its unique chemical structure and reactivity, making it a valuable tool in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epoxysuccinate derivative 9 can be synthesized through several methods. One common approach involves the reaction of succinic acid with an epoxidizing agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired epoxide ring .

Industrial Production Methods

In industrial settings, the production of epoxysuccinate derivatives often involves large-scale chemical reactors where succinic acid is treated with epoxidizing agents in the presence of catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Epoxysuccinate derivative 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of epoxysuccinate, such as diols, amino alcohols, and other functionalized compounds .

Scientific Research Applications

Epoxysuccinate derivative 9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of epoxysuccinate derivative 9 involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s epoxide ring is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epoxysuccinate derivative 9 is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where precise control over chemical reactions and interactions is required .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for studying biochemical processes and developing new materials and drugs.

Properties

Molecular Formula

C19H16FN5O5S

Molecular Weight

445.4 g/mol

IUPAC Name

(2R,3R)-3-[[(2S)-1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C19H16FN5O5S/c20-10-3-1-9(2-4-10)13-7-31-19(24-13)25-16(26)12(5-11-6-21-8-22-11)23-17(27)14-15(30-14)18(28)29/h1-4,6-8,12,14-15H,5H2,(H,21,22)(H,23,27)(H,28,29)(H,24,25,26)/t12-,14+,15+/m0/s1

InChI Key

LWEKDSQGUMPMSP-NWANDNLSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]4[C@@H](O4)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(CC3=CN=CN3)NC(=O)C4C(O4)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.